pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate typically involves the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in DNA synthesis and repair, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts and known for its high nitrogen content.
3,5-Diamino-1,2,4-triazole: Used as an inhibitor of DNA synthesis and as an antitumor agent.
Uniqueness
Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties and potential applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H14N4O2 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
pentyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-2-3-4-5-14-7(13)6-10-8(9)12-11-6/h2-5H2,1H3,(H3,9,10,11,12) |
InChI Key |
XNZSOZHWQLZMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=NC(=NN1)N |
Origin of Product |
United States |
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